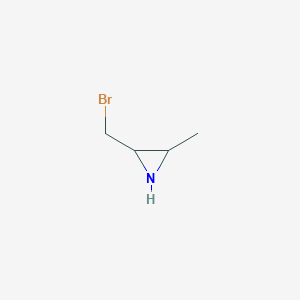
2-(Bromomethyl)-3-methylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-3-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methylaziridine typically involves the bromination of 3-methylaziridine. One common method is the reaction of 3-methylaziridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-3-methylaziridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aziridine oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of 3-methylaziridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of aziridine derivatives with various functional groups.
Oxidation: Formation of aziridine oxides.
Reduction: Regeneration of 3-methylaziridine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-3-methylaziridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form stable aziridine rings, which are key structural motifs in many bioactive molecules.
Material Science: It is employed in the synthesis of novel polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-3-methylaziridine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds. The bromomethyl group acts as a leaving group, allowing the aziridine ring to react with nucleophiles and form new chemical bonds. This reactivity is crucial for its applications in medicinal chemistry and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl-containing compound used in organic synthesis.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl derivative used in the synthesis of polymers and other organic compounds.
Uniqueness
2-(Bromomethyl)-3-methylaziridine is unique due to its aziridine ring structure, which imparts distinct reactivity and stability compared to other bromomethyl compounds. The three-membered ring of aziridine is highly strained, making it more reactive towards nucleophiles and enabling the formation of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
741683-40-9 |
|---|---|
Molekularformel |
C4H8BrN |
Molekulargewicht |
150.02 g/mol |
IUPAC-Name |
2-(bromomethyl)-3-methylaziridine |
InChI |
InChI=1S/C4H8BrN/c1-3-4(2-5)6-3/h3-4,6H,2H2,1H3 |
InChI-Schlüssel |
CVADONCZVXTSOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



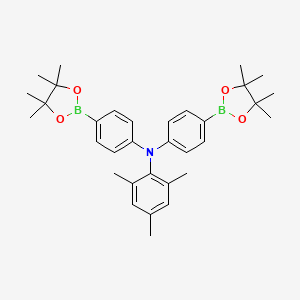
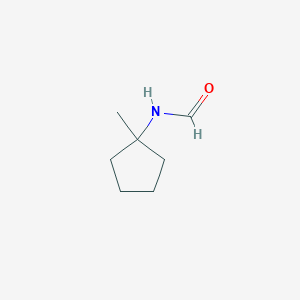
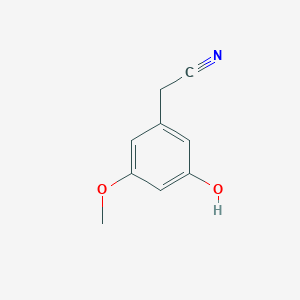
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
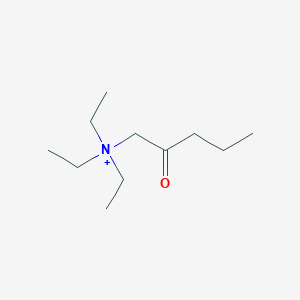
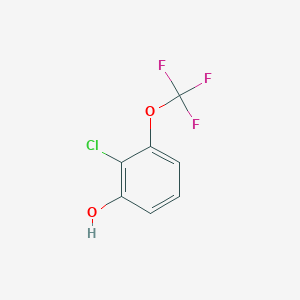
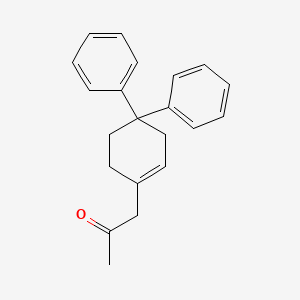
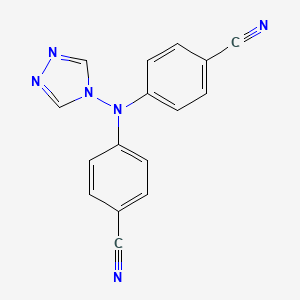
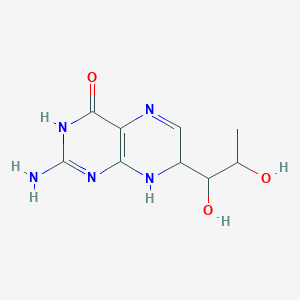
![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
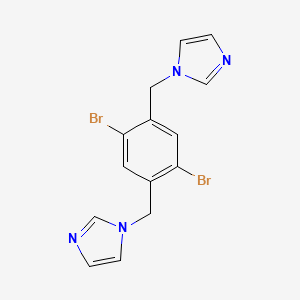
![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)
